molecular formula C12H13NO2 B8667268 2,6-Dimethoxy-4-methylquinoline CAS No. 189746-20-1

2,6-Dimethoxy-4-methylquinoline

Cat. No. B8667268
M. Wt: 203.24 g/mol
InChI Key: DHMIULHIXSZTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479660B1

Procedure details

A 500 ml, four-necked round bottom flask equipped with a mechanical stirrer, condenser, thermowatch and addition funnel was charged with 2,6-dimethoxy-4-methylquinoline (9) (17.9 g, 0.09 moles) and glacial acetic acid (120 ml). The resulting solution was heated to 60° C., then a solution containing sulfuryl chloride (13.4 g, 0.01 moles) and glacial acetic acid (40 ml) was added over 20 minutes. Reaction temperature was held between 60-65° C. during this addition. The resulting solution was stirred for 1 hour at 60-65° C., then additional sulfuryl chloride (3.8 g, o,028 moles) in glacial acetic acid (10 ml) was added. The mixture was stirred an additional 30 minutes, then it was poured into 300 ml of water. The slurry was cooled to 5° C., the product removed by suction filtration, washed with water and air dried. Yield was 18.4 g (86%); mp=97-100° C.; purity by HPLC=89.7 area %.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1.S(Cl)([Cl:19])(=O)=O.O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[C:9]=2[Cl:19])[N:4]=1

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C(=C1)C)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hour at 60-65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml, four-necked round bottom flask equipped with a mechanical stirrer, condenser
ADDITION
Type
ADDITION
Details
thermowatch and addition funnel
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Reaction temperature
ADDITION
Type
ADDITION
Details
was held between 60-65° C. during this addition
STIRRING
Type
STIRRING
Details
The mixture was stirred an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the product removed by suction filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.